molecular formula C10H17N3O2 B13622294 1-(Sec-butyl)-5-isopropyl-1h-1,2,3-triazole-4-carboxylic acid

1-(Sec-butyl)-5-isopropyl-1h-1,2,3-triazole-4-carboxylic acid

Cat. No.: B13622294
M. Wt: 211.26 g/mol
InChI Key: MTJSFTJIHQJOLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Sec-butyl)-5-isopropyl-1h-1,2,3-triazole-4-carboxylic acid is a heterocyclic organic compound featuring a triazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agrochemicals, and materials science. The presence of the triazole ring imparts unique chemical properties, making it a valuable subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Sec-butyl)-5-isopropyl-1h-1,2,3-triazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) salts and carried out in the presence of a base such as sodium ascorbate.

Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the cyclization process.

Chemical Reactions Analysis

Types of Reactions: 1-(Sec-butyl)-5-isopropyl-1h-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the triazole ring.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and bases (e.g., sodium hydroxide) are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can produce halogenated triazole derivatives.

Scientific Research Applications

1-(Sec-butyl)-5-isopropyl-1h-1,2,3-triazole-4-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(Sec-butyl)-5-isopropyl-1h-1,2,3-triazole-4-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of biological molecules. The specific pathways and targets depend on the context of its application, such as inhibiting a particular enzyme in a biochemical pathway.

Comparison with Similar Compounds

  • 1-(Sec-butyl)-1h-1,2,3-triazole-4-carboxylic acid
  • 5-Isopropyl-1h-1,2,3-triazole-4-carboxylic acid
  • 1-(Sec-butyl)-5-methyl-1h-1,2,3-triazole-4-carboxylic acid

Uniqueness: 1-(Sec-butyl)-5-isopropyl-1h-1,2,3-triazole-4-carboxylic acid is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The combination of sec-butyl and isopropyl groups attached to the triazole ring provides distinct steric and electronic properties, differentiating it from other similar compounds.

Properties

Molecular Formula

C10H17N3O2

Molecular Weight

211.26 g/mol

IUPAC Name

1-butan-2-yl-5-propan-2-yltriazole-4-carboxylic acid

InChI

InChI=1S/C10H17N3O2/c1-5-7(4)13-9(6(2)3)8(10(14)15)11-12-13/h6-7H,5H2,1-4H3,(H,14,15)

InChI Key

MTJSFTJIHQJOLX-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1C(=C(N=N1)C(=O)O)C(C)C

Origin of Product

United States

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